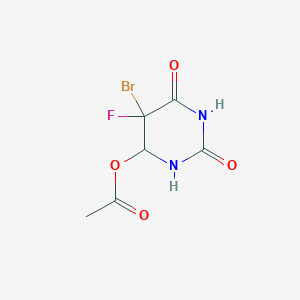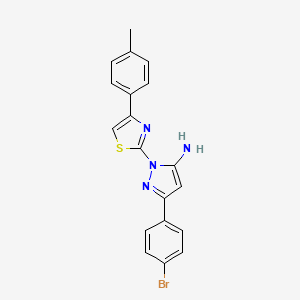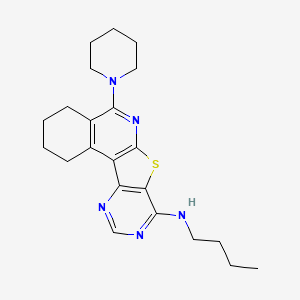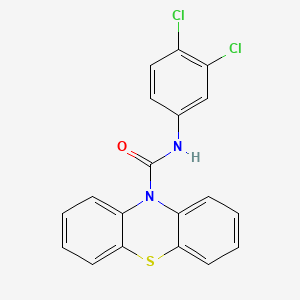
3-(1-Adamantylmethylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantylmethylamino)propanoic acid is an organic compound characterized by the presence of an adamantyl group attached to a propanoic acid backbone via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantylmethylamino)propanoic acid typically involves the reaction of 1-adamantylmethylamine with a suitable propanoic acid derivative. One common method is the condensation reaction between 1-adamantylmethylamine and 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantylmethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of adamantylmethyl ketone or adamantylmethyl carboxylic acid.
Reduction: Formation of adamantylmethyl alcohol.
Substitution: Formation of various substituted adamantylmethyl derivatives.
Scientific Research Applications
3-(1-Adamantylmethylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Adamantylmethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-propionic acid: Known for its antioxidant and neuroprotective properties.
3-(1-Adamantyl)propanoic acid: Shares the adamantyl group but lacks the methylamino linkage.
3-(Phenylamino)propanoic acid: Contains a phenyl group instead of an adamantyl group.
Uniqueness
3-(1-Adamantylmethylamino)propanoic acid is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-(1-adamantylmethylamino)propanoic acid |
InChI |
InChI=1S/C14H23NO2/c16-13(17)1-2-15-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,1-9H2,(H,16,17) |
InChI Key |
ADQMJMPGLGCYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)

![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)
![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)

![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
